[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
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Description
[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C18H25N3O6S and its molecular weight is 411.47. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis Techniques
Research has demonstrated the utility of asymmetric cyclopropanation and related techniques in creating enantiomerically pure compounds, which are vital for developing pharmaceuticals with specific therapeutic effects and minimal side effects. For instance, the asymmetric cyclopropanation of chiral vinyl sulfides has been explored for the synthesis of constrained analogs of pharmacologically relevant molecules (Midura & Mikołajczyk, 2002).
Molecular Probes Development
The synthesis of fluorescent solvatochromic dyes highlights the application of complex organic molecules in developing sensitive probes for biological research. These probes can facilitate the study of various biological events and processes by providing a tool for visualizing and tracking changes in the cellular environment (Diwu et al., 1997).
Photovoltaic Applications
In the context of renewable energy, the synthesis and characterization of organic compounds that can act as sensitizers for photoelectric conversion in solar cells have been explored. Such studies contribute to the development of more efficient and cost-effective solar energy technologies (Wang et al., 2000).
Organic Synthesis and Medicinal Chemistry
The development of methodologies for the synthesis of complex organic molecules, such as N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, is crucial for advancing medicinal chemistry. These compounds can serve as building blocks for the synthesis of drug molecules with potential therapeutic applications (Rudyakova et al., 2006).
Properties
IUPAC Name |
[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-13(2)10-19-18(24)21-16(22)12-27-17(23)11-20-28(25,26)9-8-15-6-4-14(3)5-7-15/h4-9,13,20H,10-12H2,1-3H3,(H2,19,21,22,24)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPPSOYAWVSUNU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.